molecular formula C12H15NO2S2 B13082502 2-Methyl-5-(propan-2-yl)-1-benzothiophene-3-sulfonamide CAS No. 1384428-18-5

2-Methyl-5-(propan-2-yl)-1-benzothiophene-3-sulfonamide

Cat. No.: B13082502
CAS No.: 1384428-18-5
M. Wt: 269.4 g/mol
InChI Key: YCFVFIMZDNLVOH-UHFFFAOYSA-N
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Description

2-Methyl-5-(propan-2-yl)-1-benzothiophene-3-sulfonamide is an organic compound with a complex structure that includes a benzothiophene ring substituted with methyl, isopropyl, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(propan-2-yl)-1-benzothiophene-3-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(propan-2-yl)-1-benzothiophene-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Common in aromatic compounds, where one substituent is replaced by another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions using reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

2-Methyl-5-(propan-2-yl)-1-benzothiophene-3-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-5-(propan-2-yl)-1-benzothiophene-3-sulfonamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, or interference with cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Phellandrene: A cyclic monoterpene with similar structural features but different functional groups.

    Carvacrol: A monoterpenoid phenol with a similar isopropyl group but different overall structure.

Uniqueness

2-Methyl-5-(propan-2-yl)-1-benzothiophene-3-sulfonamide is unique due to its combination of a benzothiophene core with sulfonamide functionality, which imparts distinct chemical and biological properties compared to other similar compounds .

Properties

CAS No.

1384428-18-5

Molecular Formula

C12H15NO2S2

Molecular Weight

269.4 g/mol

IUPAC Name

2-methyl-5-propan-2-yl-1-benzothiophene-3-sulfonamide

InChI

InChI=1S/C12H15NO2S2/c1-7(2)9-4-5-11-10(6-9)12(8(3)16-11)17(13,14)15/h4-7H,1-3H3,(H2,13,14,15)

InChI Key

YCFVFIMZDNLVOH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(S1)C=CC(=C2)C(C)C)S(=O)(=O)N

Origin of Product

United States

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